molecular formula C18H16O4 B2610739 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 70387-00-7

7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2610739
CAS No.: 70387-00-7
M. Wt: 296.322
InChI Key: VHVCLWHHADHAGG-UHFFFAOYSA-N
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Description

7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to form the chromenone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reagents and conditions used.

Scientific Research Applications

7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-phenyl-4H-chromen-4-one: Lacks the additional methoxy group on the phenyl ring.

    3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the methoxy group on the chromenone ring.

    7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both methoxy groups on the chromenone and phenyl rings in 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one imparts unique chemical and biological properties. This structural feature enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCLWHHADHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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